molecular formula C5H8N2OS B12694151 5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime CAS No. 65439-25-0

5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime

Cat. No.: B12694151
CAS No.: 65439-25-0
M. Wt: 144.20 g/mol
InChI Key: VAOHIPZIBSUGLY-DAXSKMNVSA-N
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Description

5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime is a heterocyclic compound known for its diverse applications, particularly in the field of insecticides This compound features a thiazine ring, which is a six-membered ring containing both nitrogen and sulfur atoms

Preparation Methods

The synthesis of 5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of cyanoacetanilide with phenyl isothiocyanate in a solvent like DMF containing potassium hydroxide can lead to the formation of the desired thiazine compound . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxime group to other functional groups, such as amines.

    Substitution: The thiazine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime has a wide range of scientific research applications:

Comparison with Similar Compounds

5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime can be compared with other thiazine derivatives, such as:

The uniqueness of this compound lies in its oxime group, which imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

65439-25-0

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

(NZ)-N-(5,6-dihydro-4H-1,3-thiazin-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H8N2OS/c8-7-4-5-6-2-1-3-9-5/h4,8H,1-3H2/b7-4-

InChI Key

VAOHIPZIBSUGLY-DAXSKMNVSA-N

Isomeric SMILES

C1CN=C(SC1)/C=N\O

Canonical SMILES

C1CN=C(SC1)C=NO

Origin of Product

United States

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